5-[(4-Sec-butylphenoxy)methyl]-2-furoic acid
Overview
Description
5-[(4-Sec-butylphenoxy)methyl]-2-furoic acid is an organic compound with the molecular formula C16H18O4 It is characterized by a furan ring substituted with a sec-butylphenoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Sec-butylphenoxy)methyl]-2-furoic acid typically involves the reaction of 4-sec-butylphenol with a suitable furan derivative under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where 4-sec-butylphenol reacts with a furan derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature and pressure to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Sec-butylphenoxy)methyl]-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The furan ring and phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce alcohol derivatives.
Scientific Research Applications
5-[(4-Sec-butylphenoxy)methyl]-2-furoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-[(4-Sec-butylphenoxy)methyl]-2-furoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan ring and phenoxy group play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Butylphenoxy)methyl]-2-furoic acid
- 5-[(4-Isobutylphenoxy)methyl]-2-furoic acid
- 5-[(4-Tert-butylphenoxy)methyl]-2-furoic acid
Uniqueness
5-[(4-Sec-butylphenoxy)methyl]-2-furoic acid is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
5-[(4-butan-2-ylphenoxy)methyl]furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-3-11(2)12-4-6-13(7-5-12)19-10-14-8-9-15(20-14)16(17)18/h4-9,11H,3,10H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKSOKPXLBLQNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342285 | |
Record name | 5-{[4-(Butan-2-yl)phenoxy]methyl}furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402745-78-2 | |
Record name | 5-{[4-(Butan-2-yl)phenoxy]methyl}furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 402745-78-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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